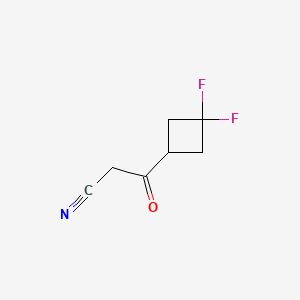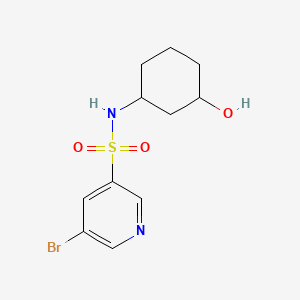
5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide is a chemical compound that has gained significant interest in scientific research due to its potential use in the development of new drugs. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide involves its ability to bind to certain enzymes and receptors, thereby inhibiting their activity. For example, this compound binds to the active site of carbonic anhydrase, preventing it from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons. This leads to a decrease in the concentration of bicarbonate in the body, which can have various physiological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide are largely dependent on its ability to inhibit certain enzymes and receptors. For example, inhibition of carbonic anhydrase can lead to a decrease in the concentration of bicarbonate in the body, which can affect the acid-base balance. Inhibition of TRPV1 receptors can lead to a decrease in pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide in lab experiments is its specificity for certain enzymes and receptors. This allows researchers to study the effects of inhibiting these targets in a more controlled manner. However, one limitation is that this compound may have off-target effects, leading to unintended consequences.
Zukünftige Richtungen
There are several future directions for research on 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide. One direction is to investigate its potential use in the development of new drugs for various conditions, such as pain and inflammation. Another direction is to study its effects on other enzymes and receptors, as well as its potential off-target effects. Additionally, research could be conducted to optimize the synthesis method of this compound, making it more efficient and cost-effective.
Synthesemethoden
The synthesis of 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide involves the reaction of 3-hydroxycyclohexylamine and 5-bromopyridine-3-sulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or triethylamine. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
The potential use of 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide in scientific research lies in its ability to inhibit certain enzymes and receptors. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. It has also been shown to inhibit the activity of certain ion channels and receptors, such as the TRPV1 receptor.
Eigenschaften
IUPAC Name |
5-bromo-N-(3-hydroxycyclohexyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c12-8-4-11(7-13-6-8)18(16,17)14-9-2-1-3-10(15)5-9/h4,6-7,9-10,14-15H,1-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPWBXJOTQEQOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NS(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

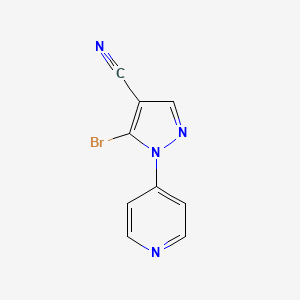
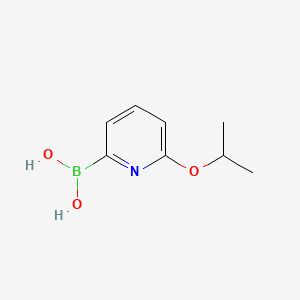
![3-Bromo-6-methoxyimidazo[1,2-a]pyrazine](/img/structure/B566678.png)
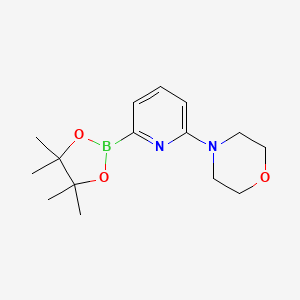
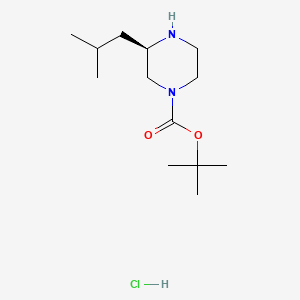
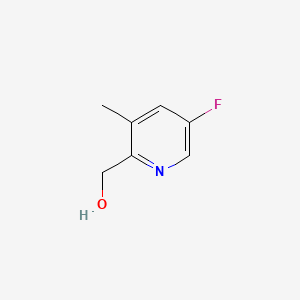
![2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566685.png)
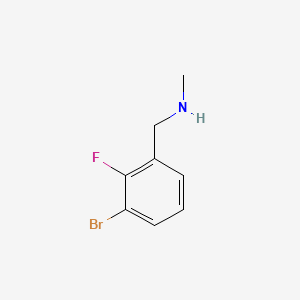
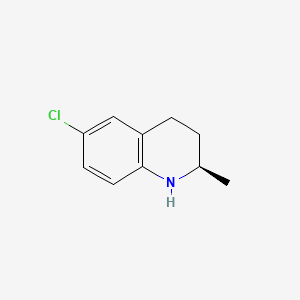
![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)
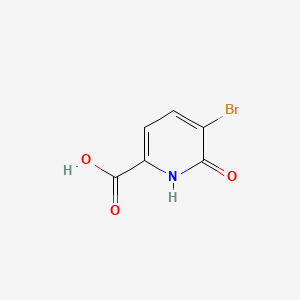
![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B566695.png)
![Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B566696.png)
